Cas no 1539096-05-3 (2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol)

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol is a heterocyclic organic compound featuring both amino and hydroxyl functional groups attached to a thiazole ring. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The presence of the 4-methylthiazole moiety enhances its stability and reactivity, making it a valuable intermediate for the synthesis of biologically active molecules. Its bifunctional nature allows for further derivatization, enabling the development of targeted compounds with potential therapeutic or catalytic properties. The compound is typically handled under controlled conditions due to its reactivity, ensuring optimal purity and performance in downstream processes.
2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol structure
1539096-05-3 structure
Product name:2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
CAS No:1539096-05-3
MF:C6H10N2OS
MW:158.221399784088
CID:5790694
PubChem ID:68209852

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1539096-05-3
    • SCHEMBL12179821
    • EN300-1756468
    • 2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
    • 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
    • Inchi: 1S/C6H10N2OS/c1-4-6(5(7)2-9)10-3-8-4/h3,5,9H,2,7H2,1H3
    • InChI Key: SOMZALUJQSUWCI-UHFFFAOYSA-N
    • SMILES: S1C=NC(C)=C1C(CO)N

Computed Properties

  • Exact Mass: 158.05138412g/mol
  • Monoisotopic Mass: 158.05138412g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 87.4Ų

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1756468-0.1g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
0.1g
$1068.0 2023-09-20
Enamine
EN300-1756468-5.0g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
5g
$3520.0 2023-06-03
Enamine
EN300-1756468-10.0g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
10g
$5221.0 2023-06-03
Enamine
EN300-1756468-1.0g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
1g
$1214.0 2023-06-03
Enamine
EN300-1756468-10g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
10g
$5221.0 2023-09-20
Enamine
EN300-1756468-0.25g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
0.25g
$1117.0 2023-09-20
Enamine
EN300-1756468-0.5g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
0.5g
$1165.0 2023-09-20
Enamine
EN300-1756468-2.5g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
2.5g
$2379.0 2023-09-20
Enamine
EN300-1756468-0.05g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
0.05g
$1020.0 2023-09-20
Enamine
EN300-1756468-1g
2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol
1539096-05-3
1g
$1214.0 2023-09-20

Additional information on 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol

Comprehensive Overview of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol (CAS No. 1539096-05-3): Properties, Applications, and Research Insights

2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol, identified by its CAS number 1539096-05-3, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a unique structural combination of a thiazole ring and an amino alcohol functional group, making it a versatile intermediate for drug discovery and material science applications. Its molecular formula, C6H10N2OS, reflects a balanced hydrophilicity-lipophilicity profile, which is critical for bioavailability in medicinal chemistry.

In recent years, the demand for heterocyclic compounds like 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol has surged due to their role in designing kinase inhibitors and antimicrobial agents. Researchers frequently search for "thiazole derivatives in drug design" or "CAS 1539096-05-3 solubility," highlighting its relevance in addressing antibiotic resistance and targeted cancer therapies. The compound’s chiral center also opens avenues for enantioselective synthesis, a hot topic in green chemistry.

The synthesis of 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol typically involves multi-step organic reactions, including condensation and reduction steps, with yields optimized through microwave-assisted techniques—a trending method to reduce energy consumption. Analytical characterization via NMR, HPLC, and mass spectrometry ensures high purity, a key concern for users querying "CAS 1539096-05-3 purity standards."

Beyond pharmaceuticals, this compound’s thiazole moiety contributes to materials science, particularly in OLEDs and corrosion inhibitors. Its electron-rich structure enables applications in conductive polymers, aligning with the growing interest in "sustainable electronic materials." Stability studies under varying pH and temperature conditions are often cited in peer-reviewed journals, addressing queries like "1539096-05-3 storage conditions."

Regulatory compliance and safety data sheets (SDS) for CAS 1539096-05-3 emphasize non-hazardous handling, though proper lab practices are advised. The compound’s low ecotoxicity aligns with the EPA’s green chemistry principles, a frequent search topic among environmentally conscious researchers. Future research may explore its biodegradability and scalable production methods to meet industrial demands.

In summary, 2-Amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol exemplifies the intersection of medicinal chemistry and advanced materials. Its CAS 1539096-05-3 identifier serves as a gateway for researchers investigating "thiazole-based bioactive molecules" or "amino alcohol applications," ensuring its continued prominence in scientific literature and industrial workflows.

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